2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Molecular Formula: C₁₆H₂₀BNO₂ Molecular Weight: 269.15 g/mol CAS Number: 2223041-07-2 Structure: Features a benzonitrile core substituted with a cyclopropyl group at position 2 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. The compound is utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry .
Properties
CAS No. |
2223041-07-2 |
|---|---|
Molecular Formula |
C16H20BNO2 |
Molecular Weight |
269.1 g/mol |
IUPAC Name |
2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-12(10-18)14(9-13)11-5-6-11/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
CPWNVWXLXZFPFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C3CC3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation and Bromination
Directed ortho-metalation (DoM) exploits the nitrile group’s directing effects to selectively introduce substituents. Treatment of 2-cyclopropylbenzonitrile with a strong base such as lithium diisopropylamide (LDA) generates a lithiated intermediate at the para position, which is quenched with electrophilic bromine sources like bromine or N-bromosuccinimide (NBS). This method typically achieves moderate yields (50–65%) and requires stringent anhydrous conditions.
Halogen Exchange via Transition Metal Catalysis
An alternative approach involves halogen exchange on pre-halogenated substrates. For instance, 2-cyclopropyl-4-iodobenzonitrile undergoes palladium-catalyzed bromine substitution using copper(I) bromide as a halide source. This method, while less common, avoids harsh lithiation conditions and offers functional group tolerance.
Miyaura Borylation of 4-Bromo-2-cyclopropylbenzonitrile
The Miyaura borylation reaction installs the tetramethyl-1,3,2-dioxaborolane moiety at the para position. This step employs bis(pinacolato)diboron (BPin) and palladium catalysts under inert conditions.
Catalytic Systems and Reaction Optimization
Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl(dppf)) are widely used due to their efficiency in facilitating boron–halogen exchange. Key parameters include:
| Catalyst | Base | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| PdCl(dppf) | KCO | Dioxane/HO | 100°C | 69% | |
| Pd(OAc)/XPhos | CsCO | Dioxane/HO | 80°C | 53% |
Reaction times vary from 4 to 24 hours, with higher temperatures accelerating kinetics but risking decomposition of sensitive intermediates. The inclusion of coordinating solvents like 1,4-dioxane enhances catalyst stability, while aqueous bases facilitate transmetalation.
Scope and Limitations
Substrate electronic effects significantly influence borylation efficiency. Electron-withdrawing groups (e.g., nitriles) deactivate the aromatic ring, necessitating prolonged reaction times compared to electron-rich analogs. Steric hindrance from the cyclopropyl group further moderates reactivity, often requiring excess BPin (1.5–2.0 equiv) to drive conversions.
Alternative Synthetic Pathways
Sequential Cyclopropanation and Borylation
In this approach, cyclopropanation follows boronic ester installation. For example, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes transition metal-mediated cyclopropanation using diazocyclopropane precursors. However, this method suffers from competing side reactions, limiting yields to 30–40%.
One-Pot Multicomponent Strategies
Emerging methodologies explore tandem Suzuki–Miyaura coupling and cyclopropanation in a single pot. While conceptually elegant, coordinating multiple reaction steps remains challenging, with current yields below 25%.
Comparative Analysis of Methodologies
The table below evaluates key preparation routes based on efficiency, scalability, and practicality:
| Method | Steps | Typical Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| DoM + Miyaura Borylation | 2 | 50–69% | High | Moderate |
| Halogen Exchange + Borylation | 3 | 40–55% | Moderate | High |
| Sequential Cyclopropanation | 3 | 30–40% | Low | Low |
The DoM-based route strikes the optimal balance between yield and scalability, making it the preferred industrial method. Conversely, sequential strategies remain confined to exploratory research due to impractical yields.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is in organic synthesis as a versatile reagent. Its boron-containing structure allows for participation in various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This is significant for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.
Case Study: Suzuki-Miyaura Coupling
A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields with various aryl halides. The results indicated that this compound effectively facilitates these reactions under mild conditions, showcasing its utility in synthetic organic chemistry.
Medicinal Chemistry
In medicinal chemistry, compounds containing boron have been explored for their potential therapeutic effects. The unique structure of this compound may contribute to the development of new pharmaceuticals.
Application: Anticancer Agents
Research has indicated that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes. Preliminary studies using derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. Further investigations are required to elucidate the mechanism of action and optimize these compounds for therapeutic use.
Materials Science
The compound's properties also lend themselves to applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Application: Organic Light Emitting Diodes (OLEDs)
Recent advancements have explored the incorporation of boron-containing compounds into OLEDs due to their ability to improve charge transport and light emission efficiency. The integration of this compound into polymer matrices has been investigated for enhancing the performance of OLED devices.
Mechanism of Action
The mechanism by which 2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and proteins. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Boronate Esters
Table 1: Structural and Physicochemical Comparison
Key Research Findings
a) Reactivity in Cross-Coupling Reactions
The cyclopropyl substituent in the target compound introduces moderate steric bulk and slight electron-withdrawing effects due to ring strain, enhancing oxidative addition efficiency in palladium-catalyzed couplings while maintaining stability . In contrast:
- Nitro-substituted analogue (CAS 2055777-49-4) exhibits accelerated coupling rates due to the electron-withdrawing nitro group but may decompose under prolonged reaction conditions .
c) Stability and Handling
All analogues are moisture-sensitive, requiring storage at 0–6°C. The cyclopropyl compound’s stability is comparable to its nitro and methoxy counterparts, but its lower electrophilicity reduces side reactions during storage .
Biological Activity
2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20BNO2
- Molar Mass : 245.13 g/mol
- CAS Number : 1321518-37-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar structures have shown activity against dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .
Antiparasitic Activity
Research indicates that derivatives of the dioxaborolane class, including this compound, exhibit significant antiparasitic properties. A study highlighted the optimization of related compounds that inhibited PfATP4-associated Na+-ATPase activity, resulting in effective reductions in parasitemia in malaria models .
Cytotoxicity Studies
In vitro studies are essential for determining the cytotoxic effects of new compounds. Preliminary findings suggest that while some derivatives may possess potent antiparasitic activity, they also require careful evaluation of cytotoxicity to human cells. Notably, modifications that enhance metabolic stability often correlate with reduced cytotoxicity .
Case Studies
-
Study on Metabolic Stability and Efficacy
- A study focused on optimizing the metabolic stability and aqueous solubility of related compounds found that certain structural modifications led to improved pharmacokinetic profiles while maintaining efficacy against malaria parasites. For example, incorporating polar functionalities was shown to enhance solubility without compromising activity .
- Activity Against Drug-resistant Strains
Data Table: Summary of Biological Activity
| Property | Value/Description |
|---|---|
| Molecular Weight | 245.13 g/mol |
| CAS Number | 1321518-37-9 |
| Antiparasitic Activity | Effective against malaria parasites |
| Cytotoxicity | Requires further evaluation |
| Metabolic Stability | Enhanced by structural modifications |
Q & A
Q. Key Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Cyclopropylmethyl halide, base (K₂CO₃) | DMF or THF | 60–80°C | ~60–70% |
| 2 | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Dioxane | 80–100°C | ~50–65% |
Methodological Note : Optimize reaction time (6–12 hours) and monitor via TLC or HPLC .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolve molecular geometry using SHELX software .
- HPLC : Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .
What precautions are necessary when handling this compound?
Q. Basic
- Storage : Air-sensitive; store under argon or nitrogen at –20°C .
- Safety : Use gloves and fume hoods due to potential cyanide release from the nitrile group.
- Stability : Avoid prolonged exposure to moisture to prevent hydrolysis of the boronic ester .
How can one optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
Advanced
Reaction Design :
Q. Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >80% conversion |
| Ligand | XPhos or SPhos | Reduces homocoupling |
| Reaction Time | 12–24 hours | Maximizes cross-product |
Troubleshooting : Add molecular sieves to scavenge water and prevent boronic ester hydrolysis .
What strategies mitigate byproduct formation during coupling reactions?
Q. Advanced
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate homocoupling byproducts.
- Ligand Screening : Bulky ligands (e.g., DavePhos) suppress undesired β-hydride elimination.
- Stoichiometry : Limit aryl halide equivalents to 1.1–1.5x to avoid over-reaction .
How does the cyclopropyl group influence the compound’s reactivity?
Q. Advanced
- Steric Effects : The cyclopropylmethoxy group hinders electrophilic substitution at the ortho position.
- Electronic Effects : The electron-donating cyclopropyl group stabilizes intermediates in cross-coupling reactions.
- Ring Strain : Facilitates ring-opening reactions under acidic conditions, enabling derivatization .
What are the challenges in achieving regioselectivity in cross-coupling?
Q. Advanced
- Positional Bias : The para-substituted boronic ester directs coupling to the meta position of aryl halides.
- Directing Groups : Use pyridine or carbonyl substituents to enhance regiocontrol.
- Computational Modeling : DFT studies predict transition states to guide ligand selection .
How can computational methods predict catalytic behavior?
Q. Advanced
- DFT Calculations : Model Pd-catalyzed oxidative addition and transmetallation steps.
- Solvent Effects : Simulate polarity and coordination effects using COSMO-RS.
- Ligand Optimization : Virtual screening of ligand libraries for improved turnover .
What are the compound’s applications in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
